Cas no 21943-12-4 (3-bromopyrazin-2-amine)
3-bromopyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-bromopyrazine
- 3-Bromo-2-pyrazinamine
- 2-Pyrazinamine, 3-bromo-
- 3-bromopyrazin-2-amine
- 2-AMINO-3-BROMO-PYRAZINE
- 2-Amino-3-brom-pyrazin
- 3-bromo-pyrazin-2-ylamine
- 3-Bromo-pyrazinamine
- 3-bromo-pyrazine-2-amine
- 3-BROMOPYRAZINE-2-YLAMINE
- Pyrazinamine,3-bromo- (9CI)
- Pyrazine, 2-amino-3-bromo- (8CI)
- C4H4BrN3
- Bromopyrazin-2-amine
- AMPZ0021
- BFEUGUAUYFATRV-UHFFFAOYSA-N
- EBD37390
- BCP23405
- BBL101497
- CB0101
- STL555293
- RP23605
- RP23602
- CM10652
- VP40030
- MB08183
- SY017457
- EN300-110283
- FT-0646811
- A4698
- CHEMBL4515428
- SCHEMBL557517
- MFCD09909692
- AC-5179
- CS-W008796
- DTXSID40563422
- FS-2747
- Ethyl5-methyl-3-(methylthio)-4,4-dioxo-4,5-dihydro-4lambda6-benzo[c]thieno[3,4-e][1,2]thiazine-1-carboxylate
- AM20070326
- AKOS005259030
- 21943-12-4
- Q-103302
- DB-030956
- 2-Amino-3-bromopyrazine;
- FA08352
- DTXCID60514198
- 877-667-7
-
- MDL: MFCD09909692
- Inchi: 1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
- InChI Key: BFEUGUAUYFATRV-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NC=CN=1
Computed Properties
- Exact Mass: 172.95900
- Monoisotopic Mass: 172.95886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0.5
Experimental Properties
- Density: 1.844
- Boiling Point: 275.6°C at 760 mmHg
- Flash Point: 120.481℃
- Refractive Index: 1.649
- PSA: 51.80000
- LogP: 1.40250
3-bromopyrazin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-bromopyrazin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromopyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1106-25g |
2-Amino-3-bromopyrazine |
21943-12-4 | 95% | 25g |
$1050 | 2023-09-07 | |
| TRC | B687030-250mg |
3-Bromo-2-pyrazinamine |
21943-12-4 | 250mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B687030-2.5g |
3-Bromo-2-pyrazinamine |
21943-12-4 | 2.5g |
$ 1315.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A182851-1g |
3-bromopyrazin-2-amine |
21943-12-4 | 97% | 1g |
¥803.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A182851-250mg |
3-bromopyrazin-2-amine |
21943-12-4 | 97% | 250mg |
¥321.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A182851-25g |
3-bromopyrazin-2-amine |
21943-12-4 | 97% | 25g |
¥5144.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A182851-5g |
3-bromopyrazin-2-amine |
21943-12-4 | 97% | 5g |
¥1833.90 | 2023-09-04 | |
| Fluorochem | 076107-250mg |
2-Amino-3-bromopyrazine |
21943-12-4 | 95% | 250mg |
£48.00 | 2022-03-01 | |
| Fluorochem | 076107-1g |
2-Amino-3-bromopyrazine |
21943-12-4 | 95% | 1g |
£106.00 | 2022-03-01 | |
| Fluorochem | 076107-10g |
2-Amino-3-bromopyrazine |
21943-12-4 | 95% | 10g |
£542.00 | 2022-03-01 |
3-bromopyrazin-2-amine Suppliers
3-bromopyrazin-2-amine Related Literature
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Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463
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Afjal H. Miah,Royston C. B. Copley,Daniel O'Flynn,Jonathan M. Percy,Panayiotis A. Procopiou Org. Biomol. Chem. 2014 12 1779
Additional information on 3-bromopyrazin-2-amine
Introduction to 3-bromopyrazin-2-amine (CAS No: 21943-12-4) and Its Emerging Applications in Chemical Biology
3-bromopyrazin-2-amine, with the chemical identifier CAS No 21943-12-4, is a significant heterocyclic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound, characterized by a brominated pyrazine core, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable for the development of novel therapeutic agents, including kinase inhibitors, antiviral drugs, and anticancer compounds.
The pyrazine ring in 3-bromopyrazin-2-amine is a nitrogen-containing heterocycle that is widely recognized for its ability to interact with biological targets. The presence of a bromine substituent at the 3-position enhances its reactivity, making it an ideal candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high selectivity and potency in drug design.
In recent years, 3-bromopyrazin-2-amine has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting protein-protein interactions. One notable area of research involves its use in creating inhibitors of tyrosine kinases, which are implicated in various signaling pathways associated with cancer and inflammatory diseases. The bromine atom provides a handle for further derivatization, allowing researchers to fine-tune the pharmacokinetic properties of these inhibitors.
Moreover, the compound has shown promise in the field of antiviral research. The pyrazine core can be modified to mimic natural substrates or bind to viral enzymes, thereby inhibiting viral replication. For instance, studies have demonstrated that derivatives of 3-bromopyrazin-2-amine can interfere with the replication cycle of certain RNA viruses by targeting essential enzymatic steps. This underscores the compound's potential as a scaffold for developing novel antiviral agents.
The synthesis of 3-bromopyrazin-2-amine typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of pyrazinamide followed by selective functional group manipulation to introduce the amine group at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 3-bromopyrazin-2-amine more accessible for industrial applications.
Recent advances in computational chemistry have further enhanced the utility of 3-bromopyrazin-2-amine in drug discovery. Molecular modeling studies have identified key structural motifs within this compound that are crucial for binding to biological targets. These insights have guided the design of next-generation analogs with improved pharmacological profiles. Additionally, high-throughput screening techniques have been employed to rapidly evaluate the biological activity of diverse derivatives, accelerating the discovery process.
The versatility of 3-bromopyrazin-2-amine extends beyond pharmaceutical applications. It has also been explored in materials science, where its ability to form coordination complexes with metal ions makes it useful for developing luminescent materials and catalysts. These applications highlight the broad utility of this compound across multiple scientific disciplines.
In conclusion, 3-bromopyrazin-2-amine (CAS No: 21943-12-4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern drug discovery and materials science.
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